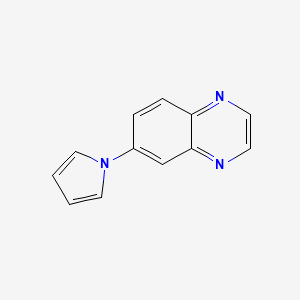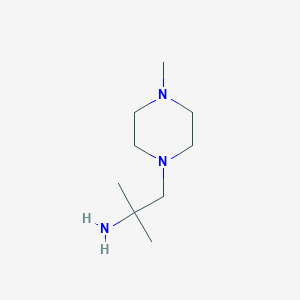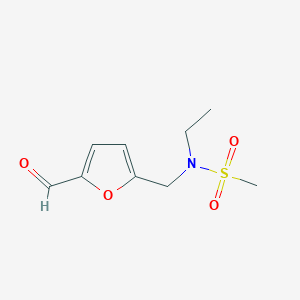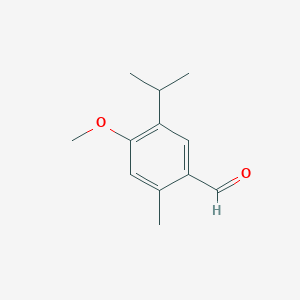
6-(1H-pyrrol-1-yl)quinoxaline
Vue d'ensemble
Description
6-(1H-pyrrol-1-yl)quinoxaline is a heterocyclic compound that features a quinoxaline ring fused with a pyrrole ring
Applications De Recherche Scientifique
6-(1H-pyrrol-1-yl)quinoxaline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as antifungal, antibacterial, antiviral, and antimicrobial agents . Additionally, it has applications in materials science, particularly in the development of electrochemical energy storage systems, such as aqueous hybrid flow batteries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-pyrrol-1-yl)quinoxaline can be achieved through several methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives can lead to the formation of this compound . Another method involves the copper or iron-catalyzed aerobic oxidative carboamination of sp3C-H bonds with 2-(1H-pyrrol-1-yl)anilines .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of transition-metal-free catalysis and green chemistry approaches has been explored to make the synthesis more sustainable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(1H-pyrrol-1-yl)quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound displays a quasi-reversible redox reaction at -0.79 V vs. the standard hydrogen electrode (SHE) in aqueous alkaline electrolytes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for oxidation polymerization and carboxylic acid derivatives for cyclization reactions . The conditions for these reactions are typically mild, involving ambient temperatures and the use of green oxidants like O2 .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the bromine oxidation polymerization approach yields poly(this compound), a redox-active conjugated polymer .
Mécanisme D'action
The mechanism of action of 6-(1H-pyrrol-1-yl)quinoxaline involves its interaction with various molecular targets and pathways. For instance, the compound’s redox-active properties enable it to participate in electron transfer reactions, making it an effective anode material in electrochemical cells . The specific molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with enzymes and receptors in microbial cells .
Comparaison Avec Des Composés Similaires
6-(1H-pyrrol-1-yl)quinoxaline can be compared with other similar compounds, such as pyrrolo[1,2-a]quinoxalines and quinoxaline derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example, pyrrolo[1,2-a]quinoxalines have been studied for their antiparasitic and antifungal activities, while quinoxaline derivatives are known for their diverse therapeutic uses, including anticancer and antiviral applications .
Similar Compounds
- Pyrrolo[1,2-a]quinoxalines
- Quinoxaline derivatives
- Pyrrolo[2,3-b]quinoxalines
- Pyrrolo[3,4-b]quinoxalines
- Pyrrolo[1,2,3-de]quinoxalines
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
6-pyrrol-1-ylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-8-15(7-1)10-3-4-11-12(9-10)14-6-5-13-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWZGJVWTLSDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308152 | |
| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478260-01-4 | |
| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478260-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes poly(6-(1H-pyrrol-1-yl)quinoxaline) a promising material for aqueous hybrid flow batteries?
A1: The research highlights the potential of poly(this compound) as an anode material due to its redox-active nature. [] This property enables the material to store and release energy during the battery's charge and discharge cycles. The study explores its electrochemical performance in an aqueous environment, which is desirable for safer and more sustainable battery technologies.
Q2: What are the key material characteristics of poly(this compound) relevant to its application in batteries?
A2: While the provided abstract doesn't delve into specific material characterization data like molecular weight or spectroscopic analysis, it emphasizes the "redox-active" nature of the polymer. [] This suggests that the researchers likely investigated its electrochemical properties, such as its redox potential, capacity, and cycling stability, which are crucial parameters for battery performance. Further research would likely focus on understanding its conductivity, morphology, and stability under different battery operating conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid](/img/structure/B1307294.png)

![1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1307302.png)


![3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole](/img/structure/B1307318.png)
![2-Benzhydryl-2,7-diazaspiro[3.5]nonane](/img/structure/B1307319.png)

![4-{[5-({[(3-Fluorobenzyl)oxy]imino}methyl)-2-pyridinyl]oxy}benzenecarbonitrile](/img/structure/B1307324.png)
![(E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-3-buten-2-one](/img/structure/B1307330.png)




